3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride
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Overview
Description
3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-(difluoromethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride typically involves the following steps:
Formation of the 4-(difluoromethyl)phenylmethyl intermediate: This step involves the difluoromethylation of a phenylmethyl precursor.
Coupling with pyrrolidine: The 4-(difluoromethyl)phenylmethyl intermediate is then coupled with pyrrolidine under suitable conditions to form the desired product.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidinehydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-{[4-(fluoromethyl)phenyl]methyl}pyrrolidinehydrochloride: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and metabolic profile compared to its analogs .
Properties
IUPAC Name |
3-[[4-(difluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-12(14)11-3-1-9(2-4-11)7-10-5-6-15-8-10;/h1-4,10,12,15H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODRGLXXJLYJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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